molecular formula C11H13N3O2S B8477850 Methyl 2-azido-3-(benzylsulfanyl)propanoate CAS No. 88347-75-5

Methyl 2-azido-3-(benzylsulfanyl)propanoate

Cat. No.: B8477850
CAS No.: 88347-75-5
M. Wt: 251.31 g/mol
InChI Key: YDTHQGQNOHQEKX-UHFFFAOYSA-N
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Description

Methyl 2-azido-3-(benzylsulfanyl)propanoate is a useful research compound. Its molecular formula is C11H13N3O2S and its molecular weight is 251.31 g/mol. The purity is usually 95%.
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Properties

CAS No.

88347-75-5

Molecular Formula

C11H13N3O2S

Molecular Weight

251.31 g/mol

IUPAC Name

methyl 2-azido-3-benzylsulfanylpropanoate

InChI

InChI=1S/C11H13N3O2S/c1-16-11(15)10(13-14-12)8-17-7-9-5-3-2-4-6-9/h2-6,10H,7-8H2,1H3

InChI Key

YDTHQGQNOHQEKX-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C(CSCC1=CC=CC=C1)N=[N+]=[N-]

Origin of Product

United States

Synthesis routes and methods I

Procedure details

Following a method described by Aubé and coworkers [S. K. Ramanathan, J. Keeler, H.-L. Lee, D. S. Reddy, G. Lushington, J. Aubé, Org. Lett. 2005, 7, 1059-1062], a solution of NaN3 (0.88 g, 13.7 mmol) in H2O (2.5 mL) was cooled to 0° C. and CH2Cl2 (4 mL) was added. Whilst the mixture was stirring vigorously, Tf2O (CF3SO2OSO2CF3, 0.47 mL, 2.26 mmol) was added dropwise. The resulting solution was stirred for an additional 2 h. The mixture was then placed in a separating funnel, and the organic layer was removed. The aqueous phase was extracted further with CH2Cl2 (2×3 mL). The organic layers were combined, washed with saturated Na2CO3, dried over Na2SO4(s), and filtered. The resulting solution of TfN3 was added dropwise to a solution of methyl 2-amino-3-(benzylsulfanyl)propanoate hydrochloride salt (0.37 g, 1.40 mmol) and DMAP (0.75 g, 6.16 mmol) in CH2Cl2 (5 mL). The resulting solution was stirred overnight under Ar(g). The mixture was concentrated under reduced pressure and purified by silica gel flash chromatography, eluting with CH2Cl2, to give azide 2e as an oil (0.26 g, 1.05 mmol, 75% yield).
Name
Quantity
0.88 g
Type
reactant
Reaction Step One
Name
Quantity
2.5 mL
Type
solvent
Reaction Step One
Name
Quantity
0.47 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0.37 g
Type
reactant
Reaction Step Three
Name
Quantity
0.75 g
Type
catalyst
Reaction Step Three
Quantity
5 mL
Type
solvent
Reaction Step Three
[Compound]
Name
( g )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
4 mL
Type
solvent
Reaction Step Five
Name
Yield
75%

Synthesis routes and methods II

Procedure details

15.0 grams (61.3 mmoles) of the 2-chloro-3-benzylmercapto-propionic acid methyl ester produced in Example 3 were stirred with 5.98 grams (92.0 mmoles) of sodium azide and 1.5 grams of Aliquat 336 in 30 ml of water for 7 hours at 45° C. After working up according to Example 2 there were obtained 15.2 grams (99% of theory) of 2-azido-3-benzylmercapto-propionic acid methyl ester.
Quantity
15 g
Type
reactant
Reaction Step One
Quantity
5.98 g
Type
reactant
Reaction Step One
Quantity
1.5 g
Type
catalyst
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One

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